6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
Beschreibung
Eigenschaften
IUPAC Name |
6-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-9-12(2)19-17(18-11)25-13-5-4-8-22(10-13)16(24)14-6-7-15(23)21(3)20-14/h6-7,9,13H,4-5,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZODQWHNMYBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=NN(C(=O)C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridazine core, a piperidine moiety, and a dimethylpyrimidine substituent, which contribute to its biological properties.
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Its structural components may interact with inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : Some derivatives of similar structures have shown activity against various pathogens.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several possible pathways include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer progression.
- Interaction with COX Enzymes : The anti-inflammatory properties may be mediated through inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Anticancer Activity
In one study, derivatives of pyridazine were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated significant cell death at micromolar concentrations, suggesting the potential use of this compound in cancer therapy .
Anti-inflammatory Studies
A series of experiments assessed the anti-inflammatory activity of related compounds using the carrageenan-induced rat paw edema model. Compounds showed varying degrees of effectiveness compared to standard anti-inflammatory drugs like indomethacin .
Structure-Activity Relationship (SAR)
Research has focused on understanding how modifications to the chemical structure affect biological activity. For instance, alterations in the piperidine or pyrimidine components have been linked to enhanced potency against specific targets .
Data Tables
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyrimidine and piperidine have been evaluated for their efficacy against various cancer cell lines. Studies suggest that the inhibition of specific pathways, such as those involving sirtuins, may be a mechanism through which these compounds exert their effects .
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has been documented extensively. The presence of the pyrimidine and piperidine groups may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in inflammatory disease models.
Neurological Applications
Compounds similar to this one have been explored for their roles as inhibitors in neurological disorders, particularly in the context of Parkinson's disease. The ability to cross the blood-brain barrier is crucial for such applications, and structural modifications can enhance this property .
Case Study 1: Anticancer Efficacy
A study involving derivatives of pyrimidine and piperidine demonstrated significant antiproliferative effects against multiple cancer cell lines. The mechanism was linked to apoptotic pathways and cell cycle arrest, showcasing the compound's potential as an anticancer agent .
Case Study 2: Neuroprotection
In a model studying neurodegenerative diseases, a related compound was tested for its ability to protect neuronal cells from oxidative stress. Results indicated that the compound reduced markers of neuroinflammation and improved cell viability, suggesting its suitability for further development in treating conditions like Parkinson's disease .
Vergleich Mit ähnlichen Verbindungen
Pyridazin-3(2H)-one Derivatives
Pyridazinone derivatives are widely explored for their pharmacological activities. Key comparisons include:
Key Findings :
- The target compound’s dimethylpyrimidine substituent offers greater metabolic stability compared to halogenated analogues (e.g., 5-chloro derivatives) by reducing electrophilic sites susceptible to oxidation .
- Unlike 6-(2-aminophenyl) derivatives, the target lacks polar amino groups, which may enhance membrane permeability but reduce aqueous solubility .
Piperidine/Piperazine-Linked Heterocycles
Piperidine and piperazine moieties are common in bioactive compounds due to their conformational flexibility and nitrogen-rich pharmacophores.
Key Findings :
Pyrimidine-Containing Analogues
Pyrimidine derivatives are often utilized in kinase or protease inhibitors.
Key Findings :
- The 4,6-dimethylpyrimidine group in the target compound contributes to higher lipophilicity (clogP ~2.5 estimated) compared to unsubstituted pyrimidines, favoring blood-brain barrier penetration .
- Unlike dihydropyrimidinones with carbamoyl groups, the target’s carbonyl linkage may limit hydrogen-bonding interactions but improve hydrolytic stability .
Q & A
Q. What are the key considerations for synthesizing 6-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions between the pyridazinone core and substituted piperidine intermediates.
- Protection/deprotection strategies for reactive functional groups (e.g., hydroxyl or carbonyl).
- Purification via column chromatography to isolate intermediates and final products, ensuring >95% purity . Critical parameters include temperature control (e.g., maintaining 0–5°C during acyl chloride formation) and pH adjustments during aqueous workups .
Q. How should researchers characterize intermediates and the final compound?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and substituent orientation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX or WinGX suites) to resolve ambiguous stereochemistry or confirm crystal packing interactions .
Advanced Research Questions
Q. How can structural ambiguities in the piperidine-carbonyl linkage be resolved experimentally?
- Perform NOESY NMR to analyze spatial proximity between the piperidine ring and pyridazinone moiety.
- Use density functional theory (DFT) to model energetically favorable conformers and compare with experimental data.
- If crystallization is feasible, employ SHELXL refinement to resolve bond-length discrepancies or torsional strain .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature).
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
- Meta-analysis : Compare data with structurally analogous compounds (e.g., pyridazinones with piperazine substituents) to identify SAR trends .
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Apply Design of Experiments (DoE) to assess interactions between variables (e.g., solvent polarity, catalyst loading).
- Use microwave-assisted synthesis to reduce reaction times for slow steps (e.g., SNAr reactions on the pyrimidinyloxy group).
- Monitor intermediates via in-situ FTIR to detect side reactions early .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina) to assess binding affinity with cytochrome P450 enzymes for metabolism prediction.
- QSAR models trained on pyridazinone derivatives to estimate logP, solubility, and bioavailability.
- MD simulations to evaluate membrane permeability and stability in physiological environments .
Methodological Notes
- Crystallographic Challenges : Poor crystal quality can arise from flexible substituents (e.g., the piperidine ring). Soaking crystals in cryoprotectants (e.g., glycerol) or using synchrotron radiation may improve diffraction .
- Data Reproducibility : Document solvent lot numbers and humidity levels during hygroscopic intermediate handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
